

Hexyl Cinnamate: A Comprehensive Technical Guide to its Chemical Properties and Structural Elucidation

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Compound of Interest

Compound Name: *Hexyl cinnamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of **hexyl cinnamate** and the analytical methodologies used for its structural elucidation. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties of Hexyl Cinnamate

Hexyl cinnamate, also known as hexyl (E)-3-phenylprop-2-enoate, is an organic compound valued for its aromatic properties.^{[1][2]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Hexyl Cinnamate**

Property	Value	Source
IUPAC Name	hexyl (E)-3-phenylprop-2-enoate	[2]
Synonyms	n-hexyl cinnamate, 2-Propenoic acid, 3-phenyl-, hexyl ester	[2] [3]
CAS Number	3488-00-4	[2] [3]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[2] [3]
Molecular Weight	232.32 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	324.00 °C @ 760.00 mm Hg	
Specific Gravity	0.997 g/cm ³ @ 25.00 °C	
Refractive Index	1.5015 @ 25.00 °C	
Solubility	Soluble in alcohol. Insoluble in water (2.296 mg/L @ 25 °C est.).	

Structural Elucidation

The definitive structure of **hexyl cinnamate** is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the types and connectivity of protons, and the functional groups present. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of **hexyl cinnamate** are provided below.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR (Proton NMR) Spectroscopy Protocol:

- Sample Preparation: A solution of **hexyl cinnamate** (approximately 5-10 mg) is prepared by dissolving it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.[4]
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
 - A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6]
- Data Processing and Interpretation:
 - The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
 - The chemical shifts (δ) of the signals are reported in ppm relative to TMS.
 - The integration of each signal is calculated to determine the relative number of protons.
 - The splitting patterns (multiplicity) of the signals (e.g., singlet, doublet, triplet) are analyzed to deduce the number of neighboring protons, and coupling constants (J) are measured in Hertz (Hz).[7]

¹³C NMR (Carbon-13) Spectroscopy Protocol:

- Sample Preparation: The same sample prepared for ¹H NMR can be used. For a dedicated ¹³C NMR spectrum, a more concentrated sample (20-50 mg) may be prepared to reduce acquisition time.[4]

- Instrumentation: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer is utilized.[5]
- Data Acquisition:
 - A standard proton-decoupled ^{13}C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used compared to ^1H NMR.
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.[7]
- Data Processing and Interpretation:
 - Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected.
 - The chemical shifts of the carbon signals are reported in ppm, providing information about the electronic environment of each carbon atom (e.g., aromatic, olefinic, aliphatic, carbonyl).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural components. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like **hexyl cinnamate**.[2]

GC-MS Protocol:

- Sample Preparation: A dilute solution of **hexyl cinnamate** is prepared in a volatile organic solvent such as hexane or ethanol (e.g., 100 $\mu\text{g}/\text{mL}$).[8][9]
- Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5ms) is used. [10]
- Gas Chromatography (GC) Conditions:

- Injector Temperature: 250 °C.
- Carrier Gas: Helium or Hydrogen.[11]
- Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 4 °C/minute to 240 °C, and held for 8 minutes.[12] This program separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 250 °C.[12]
 - Mass Range: A scan range of m/z 35 to 350 is typically used.[12]
- Data Analysis:
 - The total ion chromatogram (TIC) is examined to determine the retention time of **hexyl cinnamate**.
 - The mass spectrum corresponding to the chromatographic peak of **hexyl cinnamate** is analyzed. The molecular ion peak (M⁺) confirms the molecular weight.
 - The fragmentation pattern is interpreted to identify characteristic fragments of the molecule. This data can be compared with spectral libraries (e.g., NIST) for confirmation. [8]

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Protocol:

- Sample Preparation: As **hexyl cinnamate** is a liquid, it can be analyzed directly as a neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two salt

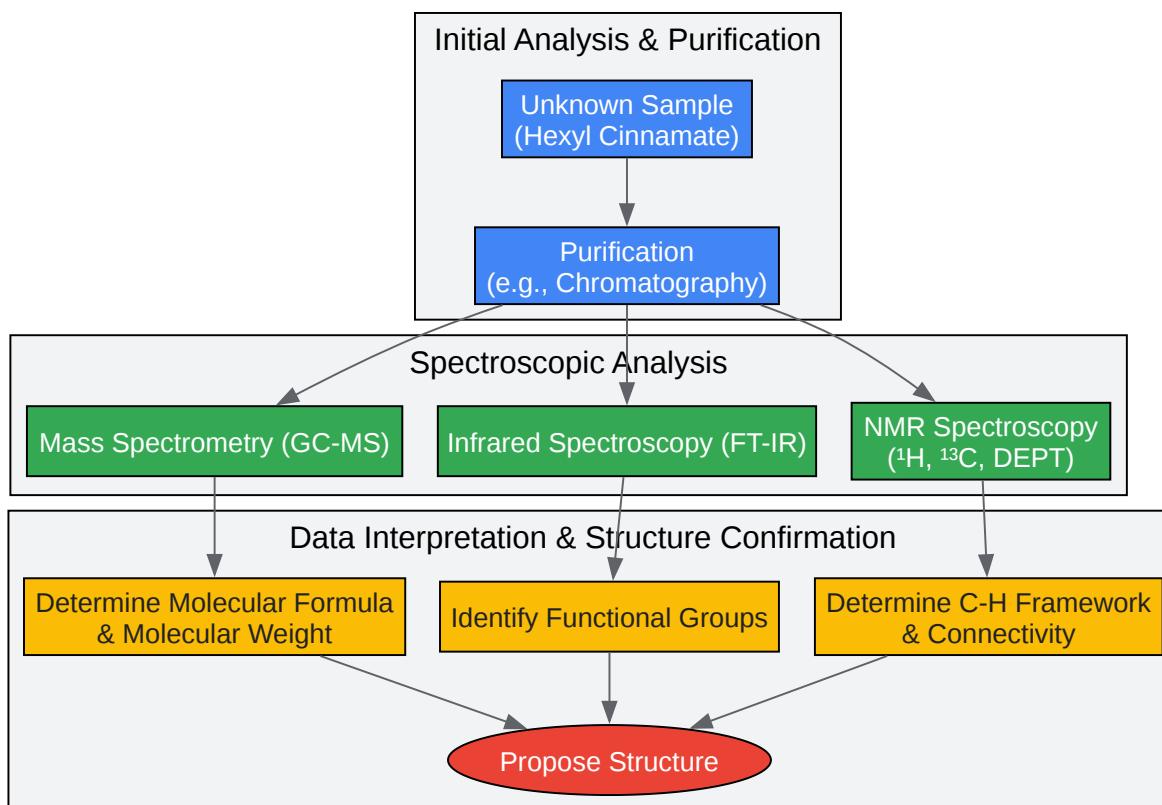
plates (e.g., NaCl or KBr).[13] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][14]

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[15]
 - The sample is then placed in the instrument, and the sample spectrum is acquired.
 - The spectral range is typically 4000 to 400 cm^{-1} .[1]
 - Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[1]
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
 - The absorption bands (peaks) in the spectrum are identified and their wavenumbers (cm^{-1}) are recorded.
 - These absorption bands are correlated with specific functional groups (e.g., C=O stretch for the ester, C=C stretch for the alkene and aromatic ring, C-H stretches for aromatic and aliphatic groups).

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structural elucidation of an organic compound like **hexyl cinnamate** can be visualized as a workflow diagram.

Workflow for Structure Elucidation of Hexyl Cinnamate

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Caption: A diagram illustrating the experimental workflow for the structural elucidation of **hexyl cinnamate**.

This comprehensive guide provides the essential information and methodologies for understanding the chemical properties and confirming the structure of **hexyl cinnamate**, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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